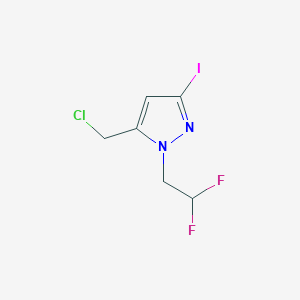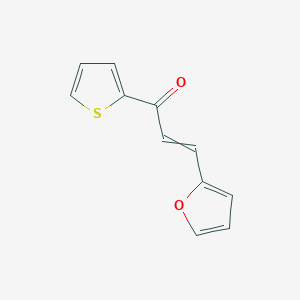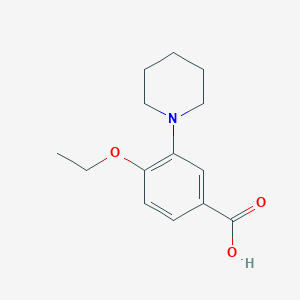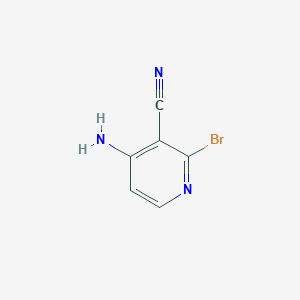
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is a synthetic organic compound characterized by the presence of chloromethyl, difluoroethyl, and iodopyrazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl and difluoroethyl groups. The iodination step is usually performed last to avoid potential side reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid.
Addition of Difluoroethyl Group: The difluoroethyl group is typically added through a nucleophilic substitution reaction using a difluoroethyl halide.
Iodination: The final iodination step can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodopyrazole ring, potentially converting the iodine to a hydrogen atom or another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield 5-(Formyl)-1-(2,2-difluoroethyl)-3-iodopyrazole, while nucleophilic substitution can produce derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets suggests possible applications in drug discovery, particularly for designing new anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional versatility make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism by which 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the difluoroethyl and iodopyrazole groups can enhance binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes by covalently modifying active site residues.
Receptors: It can bind to receptors, potentially modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-bromopyrazole
- 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-fluoropyrazole
- 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-chloropyrazole
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a non-covalent interaction that can be crucial in molecular recognition processes.
属性
IUPAC Name |
5-(chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2IN2/c7-2-4-1-6(10)11-12(4)3-5(8)9/h1,5H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTNEWURGPLVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2433272.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2433275.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2433276.png)
![3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2433277.png)

![{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride](/img/structure/B2433285.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)

![3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2433293.png)
